2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycinate
Overview
Description
2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycinate is a useful research compound. Its molecular formula is C17H13Cl2NO4 and its molecular weight is 366.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0221633 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition : Research on similar compounds, such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione (2-MPOD), has shown their potential as effective inhibitors in acidic solutions for mild steel corrosion. The adsorption of these inhibitors on mild steel has been linked to both physical and chemical processes, suggesting that similar compounds may exhibit corrosion inhibition properties (Chafiq et al., 2020).
Photocatalysis and Degradation of Pollutants : Studies have investigated the photocatalytic degradation of chlorophenols, which are structurally related to 2-(3,4-dichlorophenyl)-2-oxoethyl N-benzoylglycinate. These studies have explored the use of doped titanium dioxide in the degradation of chlorophenols under visible light, which may be relevant for understanding how similar compounds can be used in photocatalysis and environmental remediation (Lin et al., 2018).
Advanced Oxidation Processes : The Cr(III)/Cr(VI) redox cycle has been investigated for the oxidative degradation of aqueous organic pollutants, using 4-chlorophenol as a model substrate. This study indicates the potential for similar compounds to be involved in advanced oxidation processes, which could be relevant for wastewater treatment and environmental cleanup (Bokare & Choi, 2011).
Peptide Derivatives Synthesis : Research on the synthesis of peptide derivatives, involving the reaction of compounds like methyl N-benzoyl-2-bromoglycinate with ammonia, highlights the potential use of similar compounds in the synthesis of complex organic molecules. This is particularly relevant for pharmaceutical and biochemical applications (Trojandt et al., 1995).
Antiviral Agents Development : In the context of drug discovery, similar compounds have been utilized in the synthesis of antiviral agents. For example, 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes have been synthesized using an efficient polymer-supported catalyst and shown to exhibit significant anti-viral activity (Naidu et al., 2012).
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-benzamidoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4/c18-13-7-6-12(8-14(13)19)15(21)10-24-16(22)9-20-17(23)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKGLYSRWGVANR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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